molecular formula C23H19N5OS B243284 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide

カタログ番号 B243284
分子量: 413.5 g/mol
InChIキー: RJOPAYPFSFGVLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and has been identified as a therapeutic target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, leading to the activation of various cellular pathways. BTK inhibition by N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide results in the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has been shown to inhibit the proliferation of B-cell malignancies and induce apoptosis in vitro and in vivo. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide also suppresses the production of cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies. In addition, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

実験室実験の利点と制限

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has several advantages as a research tool, including its potent inhibitory activity against BTK, its selectivity for BTK over other kinases, and its ability to penetrate the blood-brain barrier. However, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide also has some limitations, including its relatively short half-life and its potential off-target effects.

将来の方向性

There are several potential future directions for the research and development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide. These include:
1. Combination therapy: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has shown synergy with other anti-cancer agents, such as rituximab and venetoclax. Further studies are needed to evaluate the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide in combination with other agents.
2. Biomarker identification: Biomarkers that predict response to BTK inhibitors, such as N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide, are needed to identify patients who are most likely to benefit from this therapy.
3. Resistance mechanisms: Resistance to BTK inhibitors, such as N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide, can develop over time. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. CNS malignancies: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has shown promising activity in preclinical models of CNS malignancies. Further studies are needed to evaluate the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide in patients with CNS malignancies.
Conclusion
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide is a small molecule inhibitor of BTK that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has potent inhibitory activity against BTK, suppresses B-cell receptor signaling, and induces apoptosis in B-cell malignancies. Further studies are needed to evaluate the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide in combination with other agents, identify biomarkers that predict response to therapy, and overcome resistance mechanisms.

合成法

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide involves several steps, including the preparation of the triazole and thiadiazole rings, and the coupling of these rings with the benzyl and naphthyl moieties. The final product is obtained through a series of purification and isolation steps. The detailed synthesis method of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide is beyond the scope of this paper, but it has been described in the literature.

科学的研究の応用

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has shown potent inhibitory activity against BTK in preclinical studies, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cell malignancies. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide has also demonstrated efficacy in animal models of B-cell lymphoma and chronic lymphocytic leukemia. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide in patients with various types of cancer.

特性

分子式

C23H19N5OS

分子量

413.5 g/mol

IUPAC名

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H19N5OS/c1-2-20-25-26-23-28(20)27-22(30-23)17-12-10-15(11-13-17)14-24-21(29)19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,2,14H2,1H3,(H,24,29)

InChIキー

RJOPAYPFSFGVLN-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC5=CC=CC=C54

正規SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC5=CC=CC=C54

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。